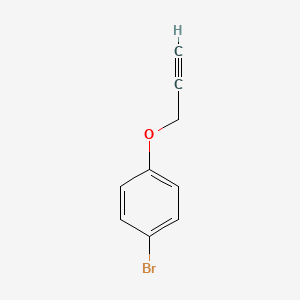

1-Bromo-4-(prop-2-yn-1-yloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMUGKCHFFQLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438914 | |

| Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33133-45-8 | |

| Record name | 1-bromo-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of 1 Bromo 4 Prop 2 Yn 1 Yloxy Benzene

Established Synthetic Routes to 1-Bromo-4-(prop-2-yn-1-yloxy)benzene

The synthesis of this compound is most commonly achieved through the formation of the ether linkage, a strategy that leverages readily available starting materials.

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This venerable reaction involves the alkylation of a deprotonated phenol (B47542), in this case, 4-bromophenol (B116583), with an alkyl halide, propargyl bromide. wikipedia.orgchemistnotes.com The reaction proceeds by generating the 4-bromophenoxide ion, a potent nucleophile, which then attacks the electrophilic carbon of propargyl bromide. chemistnotes.com

The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions. numberanalytics.com Key parameters that require optimization include the choice of base, solvent, and reaction temperature.

Base Selection: The base is crucial for the initial deprotonation of 4-bromophenol to form the reactive phenoxide ion. While strong bases like sodium hydride (NaH) are effective, milder inorganic bases are often preferred for their ease of handling and cost-effectiveness. numberanalytics.com Potassium carbonate (K₂CO₃) has proven to be a particularly effective base for the propargylation of phenols, providing good to excellent yields. plos.org

Solvent Effects: The choice of solvent significantly influences the reaction rate and outcome. rsc.orgresearchgate.net Polar aprotic solvents are generally favored for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby enhancing its reactivity. numberanalytics.com Acetone (B3395972) and dimethylformamide (DMF) are commonly used solvents that have been shown to provide high yields in the synthesis of aryl propargyl ethers. numberanalytics.complos.org Acetone, in particular, is noted for favoring Sₙ2 pathways and providing excellent solvation for these reactions. plos.org

Temperature Profiles: The reaction temperature affects the rate of reaction. Many propargylation reactions are carried out under reflux conditions to ensure a reasonable reaction time. plos.org For instance, the reaction of substituted phenols with propargyl bromide using K₂CO₃ in acetone is often heated to reflux for several hours to drive the reaction to completion. plos.org

The following interactive table summarizes typical findings from optimization studies for the synthesis of aryl propargyl ethers, which are directly applicable to the synthesis of the target compound.

| Parameter | Variation | Observation | Yield (%) |

| Base | K₂CO₃ | Effective and commonly used for phenol alkylation. plos.org | 74-85% |

| Base | NaH | Strong base, often results in high yields. numberanalytics.com | ~85% |

| Solvent | Acetone | Polar aprotic, favors Sₙ2, leads to high yields. plos.org | ~74% |

| Solvent | DMF | Polar aprotic, enhances nucleophilicity. numberanalytics.com | ~85% |

| Temperature | Room Temp | Slower reaction rate, may result in lower yields. plos.org | <53% |

| Temperature | Reflux | Increased reaction rate, generally leads to higher yields. plos.org | ~74% |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com The process can be broken down into two primary steps:

Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the hydroxyl group of 4-bromophenol. This acid-base reaction generates the potassium 4-bromophenoxide salt, which is a potent nucleophile.

Nucleophilic Attack: The negatively charged oxygen of the 4-bromophenoxide ion acts as the nucleophile. It attacks the electron-deficient methylene (B1212753) carbon of propargyl bromide in a single, concerted step. wikipedia.org This backside attack displaces the bromide leaving group, resulting in an inversion of stereochemistry if the carbon were chiral (though it is not in this case). masterorganicchemistry.com The simultaneous bond-forming and bond-breaking event is characteristic of the Sₙ2 pathway. wikipedia.org

The use of a primary alkyl halide, propargyl bromide, is ideal for this reaction, as it minimizes the competing E2 elimination pathway that can become significant with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org

An alternative, though less common, synthetic strategy involves introducing the bromine atom onto a pre-existing aryl propargyl ether scaffold. This route would begin with phenyl propargyl ether, which is then subjected to electrophilic aromatic bromination.

In this reaction, a brominating agent, such as molecular bromine (Br₂) with a Lewis acid catalyst or, more conveniently, N-bromosuccinimide (NBS), is used to introduce a bromine atom onto the aromatic ring. nih.govorganic-chemistry.org The propargyloxy group (-O-CH₂-C≡CH) is an activating, ortho-, para-directing group due to the lone pairs on the ether oxygen which can be donated into the aromatic ring, stabilizing the arenium ion intermediate at the ortho and para positions.

However, this method presents a significant challenge in regioselectivity. The reaction will typically yield a mixture of ortho- and para-brominated products. wku.edu Separating the desired this compound (para-isomer) from the 1-bromo-2-(prop-2-yn-1-yloxy)benzene (B3031479) (ortho-isomer) can be difficult, potentially leading to lower isolated yields of the target compound compared to the more direct Williamson ether synthesis approach.

Williamson Ether Synthesis via Halogenated Phenol Alkylation

Advanced Reactivity of the Terminal Alkyne Moiety in this compound

The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular architectures.

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. rsc.org This reaction, a premier example of "click chemistry," allows for the efficient and highly regioselective covalent linking of an alkyne and an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.org

The reaction is prized for its reliability, high yields, and tolerance of a wide variety of functional groups, meaning the bromo-substituent on the aromatic ring remains unaffected. nih.gov The general transformation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1-((4-Bromophenoxy)methyl)-4-(R)-1H-1,2,3-triazole |

The mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. nih.govnih.gov This intermediate then reacts with the organic azide in a stepwise process, ultimately leading to the formation of the highly stable triazole ring. nih.gov This powerful transformation allows this compound to be used as a versatile building block, enabling its conjugation to a wide range of molecules, including biomolecules, polymers, and materials functionalized with an azide group. rsc.org

Palladium-Catalyzed Alkyne Coupling Reactions

The terminal alkyne of this compound can also participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, extending the carbon skeleton.

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. researchgate.netorganic-chemistry.org In the context of this compound, its alkyne moiety can be coupled with a different aryl or vinyl halide (R'-X). This transformation is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (usually CuI) as a co-catalyst, in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgnih.gov

The reaction proceeds through a catalytic cycle involving the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov This reaction is highly versatile and allows for the synthesis of unsymmetrical diarylalkynes and other conjugated systems. researchgate.net While the standard Sonogashira reaction uses a copper co-catalyst, numerous copper-free protocols have also been developed to avoid potential issues with homocoupling of the alkyne (Glaser coupling). nih.gov

| Component | Example | Function |

|---|---|---|

| Alkyne Substrate | This compound | Provides the C(sp) carbon |

| Coupling Partner | Aryl/Vinyl Halide (R'-X) | Provides the C(sp²) carbon |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst |

| Copper Co-catalyst | CuI | Facilitates acetylide formation |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product, deprotonates alkyne |

The Cadiot-Chodkiewicz coupling is another important reaction for the synthesis of unsymmetrical 1,3-diynes. rsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.com

While the Sonogashira reaction couples an alkyne to an aryl/vinyl halide, the Cadiot-Chodkiewicz coupling specifically creates a C(sp)-C(sp) bond, linking two alkyne units together. alfa-chemistry.com For this compound, its terminal alkyne could be coupled with a bromoalkyne (R'-C≡C-Br) to produce a disubstituted diyne. The reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with the haloalkyne through a process of oxidative addition and reductive elimination at the copper center. wikipedia.org A key advantage of this method over the related Glaser coupling is its selectivity, as it specifically cross-couples the two different alkyne partners rather than producing a mixture of homo-coupled and cross-coupled products. wikipedia.orgnih.gov

Hydrometallation and Cyclization Reactions of the Alkyne

The alkyne functional group in this compound can undergo hydrometallation, where a metal-hydride bond adds across the carbon-carbon triple bond. A common example is hydrosilylation, the addition of a silicon-hydride bond, which is often catalyzed by platinum or other transition metal complexes. rsc.org This reaction converts the alkyne into a vinylsilane, a versatile synthetic intermediate. The regioselectivity of the addition (α vs. β) can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Furthermore, the propargyl ether moiety can participate in intramolecular cyclization reactions. For instance, under catalysis by metals like indium or gold, an intramolecular hydroarylation can occur. rsc.orgnih.gov In this process, the aryl ring acts as a nucleophile, attacking the activated alkyne. Depending on the reaction pathway (e.g., 5-exo-dig or 6-endo-dig), this can lead to the formation of chromene or dihydrofuran derivatives, respectively. rsc.org

Cross-Coupling Chemistry at the Aryl Bromide Center of this compound

The aryl bromide portion of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzene (B151609) ring. The reactivity of the aryl bromide is generally orthogonal to that of the terminal alkyne, allowing for selective functionalization of one site while leaving the other intact for subsequent transformations.

Prominent examples of cross-coupling reactions at the aryl bromide center include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid or ester) to form a biaryl structure. This is one of the most widely used C(sp²)-C(sp²) bond-forming reactions. researchgate.netnih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene, where the aryl group is attached to one of the double-bond carbons.

Stille Coupling: Reaction with an organostannane (organotin) compound.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond, converting the aryl bromide to an arylamine.

C-H Arylation: Direct coupling with a C-H bond of another aromatic or heteroaromatic compound.

These reactions typically employ a palladium(0) catalyst, often generated in situ, along with specific ligands (e.g., phosphines, N-heterocyclic carbenes) that are crucial for achieving high yields and selectivity. The choice of catalyst, ligand, base, and solvent depends on the specific coupling partners and desired outcome. The ability to perform these transformations allows this compound to be incorporated into a vast array of more complex molecules. princeton.edu

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org The aryl bromide moiety of this compound makes it an excellent substrate for this reaction, allowing for the introduction of a wide array of substituents at the 4-position of the benzene ring.

The versatility of the Suzuki-Miyaura reaction is demonstrated by the broad scope of boronic acids and their derivatives that can be coupled with this compound. This allows for the synthesis of a diverse library of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov Both electron-rich and electron-poor aryl boronic acids, as well as various heteroaromatic boronic esters, have been shown to be compatible partners. nih.govrsc.org For instance, coupling with phenylboronic acid and its substituted derivatives, such as 4-tolylboronic acid and 4-anisylboronic acid, has been successfully demonstrated. researchgate.net

The reaction's tolerance to a wide range of functional groups on the boronic acid partner is a key advantage. nih.gov This includes substituents that are electronically neutral, electron-donating, or electron-withdrawing. nih.gov Halogenated aryls, protected and unprotected amines, and various heterocycles can also be incorporated, showcasing the reaction's robustness. nih.gov

Below is an interactive data table summarizing examples of Suzuki-Miyaura cross-coupling reactions with different boronic acid partners.

| Boronic Acid Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd-catalyst I / H₂O/TBAB/K₂CO₃ | 1-(4-biphenylyl)-1-octyne | 92 |

| Phenylboronic acid | Pd-catalyst II / H₂O/TBAB/K₂CO₃ | 1-(4-biphenylyl)-1-octyne | 95 |

| 4-Tolylboronic acid | Pd-catalyst I / H₂O/TBAB/K₂CO₃ | 1-(4'-methyl-[1,1'-biphenyl]-4-yl)oct-1-yne | 40 |

| 4-Anisylboronic acid | Pd-catalyst I / H₂O/TBAB/K₂CO₃ | 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)oct-1-yne | 50 |

Data derived from studies on a similar substrate, 1-bromo-4-(1-octynyl)benzene, illustrating the applicability to related systems. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system. mdpi.com For challenging substrates, such as those with unprotected ortho-anilines, specific catalyst systems like CataXCium A Pd G3 have been identified as uniquely effective. nih.gov The use of N-doped graphene as a support for palladium nanocatalysts has also been shown to be effective, allowing for the reaction to proceed in water, a green solvent. mdpi.com

In many cases, the catalytic system includes a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and is often carried out in a mixture of solvents, which can include water to promote the reaction. researchgate.netnih.gov The choice of catalyst and co-catalyst can significantly impact the reaction yield and selectivity. For example, in the coupling of 1-bromo-4-(1-octynyl)benzene with phenylboronic acid, a palladium precatalyst in a water/TBAB/K₂CO₃ system resulted in high yields. researchgate.net

Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. These reactions expand the synthetic utility of this building block. For instance, visible-light-promoted C-S cross-coupling reactions have been developed for the synthesis of aromatic thioethers from aryl halides without the need for a transition metal catalyst, offering a greener alternative.

Mechanistic Pathways of Aryl Halide Functionalization

The functionalization of the aryl halide in this compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle. wikipedia.orglibretexts.org This cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. wikipedia.org

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. princeton.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

In some cases, alternative mechanistic pathways, such as those involving palladium migration, have been explored to achieve new types of chemical transformations and synthesize stereodefined products. nih.gov

Cascade and Domino Reactions Initiated or Propagated by this compound

The dual functionality of this compound, possessing both an aryl halide and a terminal alkyne, makes it an ideal substrate for cascade or domino reactions. These reactions involve a sequence of intramolecular and intermolecular transformations in a single pot, leading to the rapid construction of complex molecular architectures.

One notable cascade reaction involving substrates like this compound is the intramolecular cyclocarbopalladation sequence. In this process, the palladium catalyst first reacts with the aryl bromide. The resulting organopalladium intermediate can then undergo an intramolecular reaction with the tethered alkyne. This cyclization step is followed by further intermolecular reactions, leading to the formation of complex polycyclic systems. These sequences are powerful tools for the efficient synthesis of intricate organic molecules.

Iron-Catalyzed Annulation and Aromatization Reactions

Iron, as an earth-abundant and environmentally benign metal, has emerged as a powerful catalyst in modern organic synthesis. In the context of this compound, iron-catalyzed reactions offer a compelling avenue for the construction of complex aromatic and heterocyclic frameworks. These transformations often proceed through a cascade of events, including activation of the alkyne moiety and subsequent intramolecular cyclization onto the appended aryl ring.

One notable strategy involves the intramolecular hydroarylation of the alkyne, catalyzed by iron salts such as iron(III) triflate (Fe(OTf)₃). While direct studies on this compound are not extensively documented, analogous transformations with aryl-substituted alkynes provide a strong precedent for its potential reactivity. The reaction is believed to proceed via a cationic iron-π-alkyne complex, which enhances the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by the electron-rich benzene ring. Subsequent aromatization would lead to the formation of a chromene derivative. The presence of the bromo substituent on the aromatic ring may influence the regioselectivity of the cyclization.

A general representation of this iron-catalyzed intramolecular hydroarylation-aromatization is depicted below:

Scheme 1: Plausible Iron-Catalyzed Intramolecular Annulation of this compound

In this hypothetical reaction, the iron catalyst facilitates the cyclization of the propargyl group onto the benzene ring, followed by aromatization to yield a functionalized chromene.

Furthermore, iron catalysis can be employed in carbonyl-olefin metathesis reactions to construct polycyclic aromatic hydrocarbons. While this methodology does not directly involve an alkyne, it highlights the capability of iron to catalyze annulation and aromatization sequences. By adapting this principle, it is conceivable to design a reaction where this compound could undergo an iron-catalyzed process, potentially involving an intermolecular partner, to generate more complex polycyclic systems. Research in this area is ongoing, and the development of such novel iron-catalyzed transformations holds significant promise for synthetic chemistry.

Tandem Reactions for Polycyclic Framework Construction

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining multiple bond-forming events without the isolation of intermediates. The unique structural features of this compound, namely the terminal alkyne, the ether linkage, and the brominated aromatic ring, make it an ideal substrate for various tandem reactions to construct diverse polycyclic frameworks.

One of the most powerful tandem reactions applicable to aryl propargyl ethers is the Garratt-Braverman cyclization. This reaction involves the thermal or base-catalyzed rearrangement of a bis(propargyl) ether to form a diradical intermediate, which then undergoes an intramolecular cyclization and aromatization to yield a naphthalene (B1677914) core. While this compound itself is not a direct precursor for a classical Garratt-Braverman reaction, its derivatization, for instance, by introducing another propargyl group, would open up this pathway for the synthesis of highly substituted, polycyclic aromatic compounds.

Another significant class of tandem reactions involves transition metal catalysis, particularly with palladium. Palladium catalysts can initiate a cascade sequence starting with the activation of the alkyne. For instance, a tandem process could involve an initial Sonogashira coupling of the terminal alkyne of this compound with an appropriate coupling partner, followed by an intramolecular cyclization. The resulting intermediate could then undergo further transformations, such as another intramolecular cyclization or a rearrangement, to build up the polycyclic system.

A hypothetical tandem reaction for the construction of a polycyclic framework starting from this compound is outlined below:

Scheme 2: Hypothetical Tandem Reaction for Polycyclic Framework Construction

This conceptual pathway illustrates how this compound can be elaborated through a sequence of reactions in a single pot to generate a complex polycyclic architecture.

The following table summarizes potential tandem reaction strategies and the resulting polycyclic frameworks that could be accessed from this compound, based on established methodologies for similar substrates.

| Tandem Reaction Type | Key Intermediates | Potential Polycyclic Framework |

| Palladium-catalyzed Sonogashira coupling / Intramolecular Cyclization | Alkenyl-alkynyl benzene | Substituted Naphthalenes or Phenanthrenes |

| Gold-catalyzed Intramolecular Hydroarylation / Cyclization | Vinylgold species | Fused Heterocyclic Systems |

| Radical-initiated Cascade Cyclization | Aryl and Alkynyl Radicals | Spirocyclic or Fused Ring Systems |

These examples underscore the vast potential of this compound as a versatile building block in the synthesis of complex, polycyclic molecules through elegant and efficient tandem reaction strategies. The continued exploration of new catalytic systems and reaction conditions is expected to further expand the synthetic utility of this compound.

Applications in Advanced Materials Science and Chemical Tool Development

Role as a Monomer in Polymer Chemistry

The presence of the propargyl ether group makes 1-bromo-4-(prop-2-yn-1-yloxy)benzene an important monomer for synthesizing advanced polymeric materials. The terminal alkyne is a key functional group for various polymerization techniques, particularly those falling under the umbrella of click chemistry.

Click polymerization methodologies are renowned for their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. chemrxiv.org this compound serves as a classic A-B type monomer where the 'A' functionality is the terminal alkyne and the 'B' functionality is the aryl bromide. The alkyne group readily participates in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click polymerization. chemrxiv.org

For instance, in thiol-yne polymerization, the alkyne can react sequentially with two thiol groups, leading to the formation of highly cross-linked or hyperbranched polymers. chemrxiv.org The aryl bromide component of the monomer remains intact during this process, becoming incorporated into the polymer backbone or as a pendant group. This bromine atom provides a latent site for post-polymerization modification, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of further functionalities and the tuning of the polymer's final properties. This approach enables the synthesis of multifunctional polymers with tailored optical, thermal, or electronic characteristics. rsc.org

Table 1: Research Findings on Polymer Synthesis

| Polymerization Method | Role of this compound | Resulting Polymer Characteristics |

|---|---|---|

| Click Polymerization (e.g., Thiol-yne) | Serves as a key monomer with a reactive alkyne group. chemrxiv.org | Forms functional polymers with pendant bromo-phenyl groups. rsc.org |

| Post-Polymerization Modification | The bromo group acts as a handle for further reactions. | Allows for the introduction of diverse functional groups to tailor material properties. |

The high efficiency and orthogonality of click chemistry reactions are instrumental in the design of polymers with controlled, well-defined structures. When this compound is used as a monomer in these processes, it facilitates the construction of complex macromolecular architectures with a high degree of precision.

This control allows chemists to move beyond simple linear chains and synthesize more intricate structures such as:

Block Copolymers: By sequentially adding different monomers that can react with the alkyne or a derivative of the bromo-group.

Star Polymers: Using a multifunctional core to initiate the polymerization of the monomer.

Dendrimers and Hyperbranched Polymers: The dual functionality of the monomer can lead to branched structures when reacted under specific conditions.

The ability to create these well-defined architectures is crucial for applications in fields like nanotechnology, drug delivery, and advanced coatings, where the macroscopic properties of the material are directly linked to its microscopic structure.

Integration into Functional Organic Materials

The incorporation of this compound into organic materials can impart valuable properties. The presence of the bromine atom and the aromatic ring can enhance the refractive index of resulting polymers. rsc.org Materials with a high refractive index are sought after for applications in optics, such as anti-reflective coatings, optical adhesives, and materials for advanced displays.

Furthermore, when combined with specific chromophores, such as tetraphenylethene (TPE), polymers derived from this monomer can exhibit aggregation-induced emission (AIE). rsc.org AIE materials are non-emissive when dissolved but become highly fluorescent in an aggregated state, making them ideal for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). The bromo-phenyl unit can contribute to the electronic properties that facilitate these phenomena.

Utility in Chemical Biology as a Bioorthogonal Handle

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The terminal alkyne of this compound serves as an excellent bioorthogonal handle.

The terminal alkyne group is a key component for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier example of bioorthogonal chemistry. This reaction allows the alkyne on this compound to be selectively and efficiently "clicked" onto a biomolecule (like a protein or nucleic acid) that has been metabolically or synthetically tagged with an azide (B81097) group. nih.gov

In the development of chemical probes, the this compound moiety can be further functionalized. For example, a fluorescent dye or another reporter tag can be attached via the aryl bromide. The resulting trifunctional molecule can then be used for:

Molecular Labeling: Attaching the probe to a specific biomolecule of interest within a complex cellular environment.

Pathway Elucidation: Tracking the labeled biomolecule in real-time to visualize its location, interactions, and role in biological pathways. ed.ac.uk

This strategy transforms the simple chemical compound into a sophisticated tool for studying cellular processes with high precision and minimal perturbation to the biological system. ed.ac.uk

Computational and Theoretical Chemistry Investigations of 1 Bromo 4 Prop 2 Yn 1 Yloxy Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. espublisher.com It is widely used to predict the properties of organic molecules, including various benzene (B151609) derivatives. researchgate.netmdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1-Bromo-4-(prop-2-yn-1-yloxy)benzene, these calculations would reveal the precise spatial relationship between the substituted benzene ring and the propargyl ether side chain.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. espublisher.comnih.gov A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Geometrical Parameters for this compound from a Hypothetical DFT Optimization Note: These are representative values and not from actual published research on this specific molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C≡C (alkyne) | ~1.21 Å |

| Bond Angle | C-O-CH₂ | ~118° |

| Dihedral Angle | C-C-O-CH₂ | ~120° |

Table 2: Illustrative Electronic Properties for this compound from a Hypothetical DFT Calculation Note: These are representative values and not from actual published research on this specific molecule.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. semanticscholar.org By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a reaction can be determined, providing insight into the reaction kinetics. researchgate.net

For this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on the benzene ring or addition reactions across the alkyne's triple bond. For instance, in a bromination reaction, calculations could distinguish between different potential pathways and identify the most energetically favorable mechanism. semanticscholar.org The elucidation of transition state structures provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction.

Furthermore, DFT can predict the selectivity of reactions (regioselectivity and stereoselectivity). By calculating the energies of different possible intermediates and products, the most likely outcome of a reaction can be determined. For electrophilic substitution on the benzene ring of this compound, DFT could predict whether substitution is more likely to occur at the ortho or meta positions relative to the ether group.

Advanced Quantum Chemical Approaches

While DFT is widely used, other high-level methods offer different advantages, particularly in achieving higher accuracy for electronic properties.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation without empirical parameters. While computationally more demanding than DFT, these methods can provide more accurate descriptions of electron correlation, which is crucial for calculating precise electronic energies and properties. For a molecule like this compound, these methods could be used to benchmark DFT results and provide highly accurate values for properties like ionization potential and electron affinity.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting chemical reactivity. mdpi.com The map uses a color scale to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the ether group and over the π-system of the alkyne and benzene ring, identifying these as nucleophilic sites. researchgate.netresearchgate.net A region of positive potential (blue) would be expected around the acidic terminal alkyne hydrogen, indicating its susceptibility to deprotonation by a base. The bromine atom would exhibit both positive (along the C-Br bond axis, the "sigma-hole") and negative (around its equatorial region) character, influencing its interactions.

Q & A

What are the common synthetic routes for preparing 1-Bromo-4-(prop-2-yn-1-yloxy)benzene, and what reaction conditions are critical for high yield?

Level : Basic

Methodological Answer :

The synthesis typically involves two primary routes:

- Bromination of 4-(prop-2-yn-1-yloxy)benzene : Bromine is introduced using Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Temperature control (0–25°C) is critical to minimize side reactions like di-bromination .

- Palladium-Catalyzed Coupling : 4-Bromophenol derivatives are coupled with propargyl halides using Pd(PPh₃)₄ or similar catalysts. Solvents like THF or DMF and inert atmospheres (argon/nitrogen) are essential to prevent oxidation of the alkyne group .

Key Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hours), and purification via column chromatography or recrystallization to isolate the product .

How can the structure of this compound be confirmed experimentally?

Level : Basic

Methodological Answer :

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., alkyne proton at δ 2.5–3.0 ppm; aromatic protons split due to para-substitution) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 211 for C₉H₇BrO) and fragmentation patterns validate the molecular formula .

- X-Ray Crystallography : Single-crystal analysis resolves bond lengths and angles. Software like SHELXL refines anisotropic displacement parameters, confirming the para-substitution pattern .

What advanced strategies optimize reaction conditions for coupling reactions involving this compound?

Level : Advanced

Methodological Answer :

Optimization focuses on:

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., XPhos) enhance cross-coupling efficiency. Lower catalyst loadings (0.5–2 mol%) reduce costs .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like CuI accelerate Sonogashira couplings .

- Temperature Gradients : Microwave-assisted synthesis (80–120°C) shortens reaction times from hours to minutes, minimizing decomposition .

Industrial Scaling : Continuous flow reactors improve heat/mass transfer, achieving >90% yield with automated purification .

How can researchers resolve contradictory data in reaction outcomes, such as unexpected byproducts?

Level : Advanced

Methodological Answer :

Contradictory results often arise from:

- Competing Reaction Pathways : The alkyne group may undergo oxidation (to carbonyls) or Glaser coupling. GC-MS or HPLC-MS identifies byproducts like 4-bromophenyl ketones .

- Impurity Analysis : Trace metals (e.g., Fe³⁺) from catalysts can promote side reactions. Inductively coupled plasma (ICP) spectroscopy detects contaminants .

- Computational Validation : DFT calculations (using Gaussian or ORCA) model transition states to predict dominant pathways. Cross-referencing with analogs (e.g., 1-Bromo-4-(3-bromopropenyl)benzene ) clarifies mechanistic outliers.

What retrosynthetic strategies are effective for designing derivatives of this compound?

Level : Advanced

Methodological Answer :

Retrosynthesis leverages:

- Functional Group Interconversion : The bromine atom is a handle for Suzuki couplings, while the alkyne enables click chemistry (e.g., Huisgen cycloaddition) .

- AI-Driven Tools : Platforms like Reaxys and Pistachio suggest disconnections based on known reactions. For example, AI predicts viable routes via Ullmann coupling or nucleophilic aromatic substitution .

Case Study : Replacing bromine with azide groups enables triazole formation, validated by retrosynthetic trees generated via BKMS_METABOLIC databases .

How is this compound utilized in drug discovery pipelines?

Level : Advanced

Methodological Answer :

The compound serves as:

- Pharmaceutical Intermediate : Its alkyne group links to bioactive moieties (e.g., in kinase inhibitors). For example, coupling with sulfonamides yields candidates for enzyme modulation .

- Probe for Bioorthogonal Chemistry : Strain-promoted alkyne-azide cycloaddition (SPAAC) tags cellular targets in live imaging .

- SAR Studies : Derivatives are screened for antimicrobial activity, with IC₅₀ values determined via microdilution assays .

What crystallographic tools are recommended for analyzing this compound derivatives?

Level : Advanced

Methodological Answer :

- Software Suites : SHELXL refines crystal structures using least-squares minimization, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

- Data Collection : High-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) resolves disorder in alkyne substituents. Example: C–C bond lengths in the alkyne group (~1.20 Å) confirm sp-hybridization .

- Validation : PLATON checks for voids and twinning, ensuring publication-ready CIF files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.